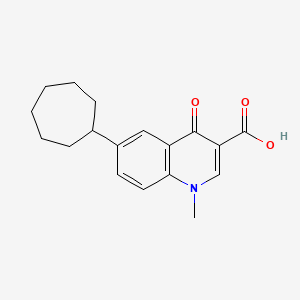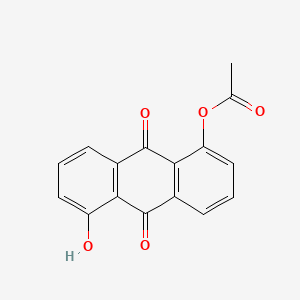![molecular formula C21H18N6O12S3 B14640921 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane CAS No. 52082-72-1](/img/structure/B14640921.png)
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is a complex organic compound characterized by the presence of three nitrophenylsulfonyl groups attached to a triazinane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where the nitrophenylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major product of reduction is 1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane.
Substitution: The products of substitution reactions depend on the nucleophile used but generally involve the replacement of the nitrophenylsulfonyl groups with the nucleophile.
Aplicaciones Científicas De Investigación
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with molecular targets through its nitrophenylsulfonyl groups. These groups can engage in various chemical interactions, such as hydrogen bonding or electrostatic interactions, with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris[(4-aminophenyl)sulfonyl]-1,3,5-triazinane: A reduced form of the compound with amino groups instead of nitro groups.
1,3,5-Tris[(4-methylphenyl)sulfonyl]-1,3,5-triazinane: A derivative with methyl groups instead of nitro groups.
Uniqueness
1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make it a versatile intermediate for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Número CAS |
52082-72-1 |
|---|---|
Fórmula molecular |
C21H18N6O12S3 |
Peso molecular |
642.6 g/mol |
Nombre IUPAC |
1,3,5-tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18N6O12S3/c28-25(29)16-1-7-19(8-2-16)40(34,35)22-13-23(41(36,37)20-9-3-17(4-10-20)26(30)31)15-24(14-22)42(38,39)21-11-5-18(6-12-21)27(32)33/h1-12H,13-15H2 |
Clave InChI |
UUDBIJMHIGGYCP-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



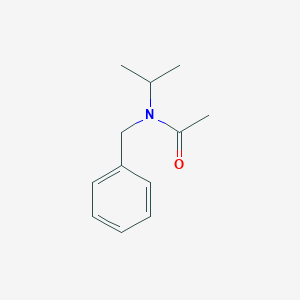

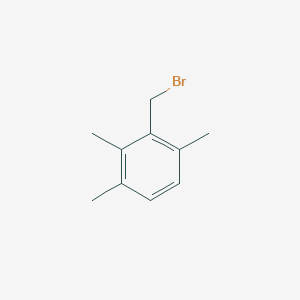
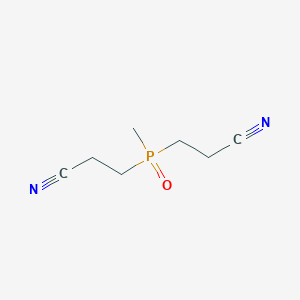
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)

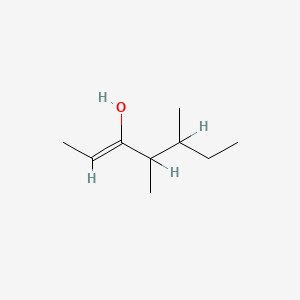
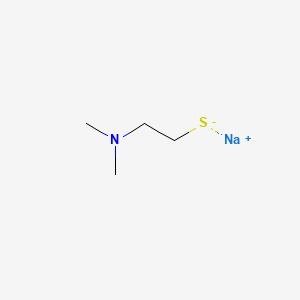
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
